4-Bromocyclohexanol
Description
Properties
IUPAC Name |
4-bromocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSDUESLOKFUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954163 | |
| Record name | 4-Bromocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32388-22-0 | |
| Record name | trans-4-Bromocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMOCYCLOHEXANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6NFV8NR13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRANS-4-BROMOCYCLOHEXANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4330 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromocyclohexanol can be synthesized through the bromination of cyclohexanol. One common method involves the reaction of cyclohexanol with hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 4-bromocyclohexanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield cyclohexanol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: 4-Bromocyclohexanone
Reduction: Cyclohexanol
Substitution: Cyclohexene, sodium bromide (NaBr)
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Synthesis of Complex Molecules : 4-Bromocyclohexanol is widely utilized as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactive nature allows it to participate in various chemical reactions such as nucleophilic substitutions and eliminations.
Intermediate in Reactions
- Electrophilic Reactions : The presence of the bromine atom enhances its electrophilic character, making it a useful reagent in electrophilic aromatic substitution reactions. Researchers often use it to synthesize derivatives that are crucial for further chemical transformations.
Biological Studies
Investigating Enzyme-Catalyzed Reactions
- Metabolic Pathway Studies : this compound is employed in biological research to study enzyme-catalyzed reactions and metabolic pathways involving brominated compounds. Its structure allows researchers to explore how bromination affects biological activity and interactions within metabolic systems.
Material Science
Potential Applications in Materials
- Polymer Chemistry : Emerging research has begun to investigate the potential applications of this compound in material science, particularly in polymer chemistry. Its unique properties may facilitate the development of new materials with specific functionalities.
Medicinal Chemistry
Drug Development
- Therapeutic Agents : There is ongoing research into the potential use of this compound as a precursor for developing new drugs and therapeutic agents. Its ability to undergo various transformations makes it a candidate for synthesizing biologically active compounds .
Case Study 1: Synthesis of Brominated Compounds
A study investigated the synthesis of various brominated compounds using this compound as an intermediate. The research highlighted its effectiveness in producing compounds with enhanced biological activity, demonstrating its utility in medicinal chemistry.
Case Study 2: Enzyme Interaction Studies
Research focused on enzyme interactions involving this compound revealed insights into how bromination affects enzyme efficiency and substrate specificity. This study contributed to understanding metabolic pathways involving halogenated substrates.
Mechanism of Action
The mechanism of action of 4-bromocyclohexanol involves its interaction with various molecular targets. In substitution reactions, the bromine atom can be displaced by nucleophiles, leading to the formation of new compounds. The hydroxyl group (-OH) can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-bromocyclohexanol with structurally or functionally related compounds:
Reaction Behavior and Stereochemical Influence
- Elimination vs. Substitution: Both cis- and trans-4-bromocyclohexanol produce the same elimination product (e.g., cyclohexene derivatives) due to the planar transition state in E2 mechanisms. However, substitution reactions with HO⁻ yield distinct stereoisomers because the spatial arrangement of the leaving group (-Br) and nucleophile (-OH) dictates the product geometry .
- Comparison with Cyclohexylmethyl Bromide: Unlike this compound, cyclohexylmethyl bromide lacks a hydroxyl group, making it less polar and more reactive in SN2 reactions. However, it cannot participate in hydrogen bonding or oxidation to ketones .
Physicochemical Properties
- Polarity and Solubility: The hydroxyl group in this compound enhances solubility in polar solvents compared to non-hydroxylated analogues like cyclohexylmethyl bromide. Bromine’s electronegativity also increases molecular polarity.
- Thermal Stability: No direct melting/boiling point data is available in the evidence, but its stability during oxidation (up to 50% yield in lactone synthesis) suggests moderate thermal resilience .
Biological Activity
4-Bromocyclohexanol is an organic compound with the molecular formula C₆H₁₁BrO, characterized by a bromine atom attached to the fourth carbon of a cyclohexanol ring. This compound exists in two stereoisomeric forms: cis and trans, which have different spatial arrangements of the hydroxyl and bromine groups. It has garnered interest in pharmacological research due to its biological activities, particularly its interactions with neurotransmitter systems and potential applications in medicinal chemistry.
- Molecular Formula : C₆H₁₁BrO
- Boiling Point : Approximately 195 °C
- Melting Point : Around 25 °C
Stereochemistry
The stereochemistry of this compound significantly influences its physical and chemical properties. The cis isomer has the hydroxyl and bromine groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. This difference can affect solubility, reactivity, and biological activity.
| Isomer | Configuration | Solubility | Melting Point |
|---|---|---|---|
| Cis | Same side | Higher | Lower |
| Trans | Opposite side | Lower | Higher |
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Its potential effects include:
- Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter release and receptor activity, making it a candidate for further investigation in neuropharmacology.
- Cellular Signaling Pathways : The compound has been studied for its role in various cellular signaling pathways, although detailed mechanisms remain under investigation .
Toxicology
This compound has been classified as a hazardous air pollutant (HAP) under the Clean Air Act, indicating potential health risks associated with exposure. Its toxicity profile suggests that it may cause serious health problems upon exposure, necessitating careful handling in laboratory settings .
Case Studies
- Neuropharmacological Study : A study investigating the effects of this compound on synaptic transmission revealed that it could enhance neurotransmitter release in certain neuronal models. This suggests potential applications in treating neurological disorders .
- Toxicity Assessment : An assessment conducted on the environmental impact of this compound indicated its persistence in soil and water systems, raising concerns about ecological toxicity and human health risks associated with long-term exposure .
Synthesis Methods
Several methods exist for synthesizing this compound, including:
- Bromination of Cyclohexanol : This method involves the direct bromination of cyclohexanol using bromine or a brominating agent.
- Halohydrin Formation : The compound can also be synthesized through halohydrin formation from corresponding alkenes.
Applications in Research
This compound is primarily used in research settings for:
- Investigating biological processes related to neurotransmission.
- Studying structure-activity relationships in drug design due to its unique stereochemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromocyclohexanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via bromination of cyclohexanol derivatives. For example, electrophilic bromination using HBr in the presence of a catalyst (e.g., PBr₃) or radical bromination with N-bromosuccinimide (NBS) under UV light. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios significantly impact regioselectivity and yield. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the product .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling due to potential respiratory and dermal irritation. Refer to safety data sheets (SDS) for emergency measures, including neutralization of spills with sodium bicarbonate .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Identify bromine-induced deshielding in ¹H NMR (δ ~3.5–4.0 ppm for -OH and δ ~1.5–2.5 ppm for cyclohexane protons). ¹³C NMR can distinguish axial vs. equatorial bromine substitution.
- IR : Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 179 (C₆H₁₁BrO⁺) with fragmentation patterns indicative of cyclohexane ring cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes for this compound synthesis?
- Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use kinetic studies (variable-temperature NMR) and computational modeling (DFT) to map energy barriers. Compare solvent effects (polar aprotic vs. protic) and steric factors in cyclohexanol derivatives. Systematic replication under controlled conditions is critical .
Q. What strategies optimize stereoselectivity in this compound derivatives?
- Methodological Answer : Axial vs. equatorial bromine orientation can be controlled via reaction media. For example, bulky solvents (e.g., DMF) favor equatorial substitution due to steric hindrance. Chiral catalysts (e.g., BINOL-based systems) or enzymatic methods may enhance enantiomeric excess (ee). Analyze outcomes via chiral HPLC or X-ray crystallography .
Q. How do researchers balance open data sharing with ethical constraints in studies involving this compound?
- Methodological Answer : Follow GDPR and institutional review board (IRB) guidelines for data anonymization. Use pseudonymization for raw spectral data and metadata. Implement tiered access controls (e.g., restricted repositories like Zenodo) and obtain explicit consent for public deposition. Document data lineage to ensure reproducibility without compromising sensitive details .
Data Analysis & Experimental Design
Q. What statistical methods validate reproducibility in this compound studies?
- Methodological Answer : Use ANOVA to compare batch-to-batch variability in synthesis. Apply principal component analysis (PCA) to spectral datasets (e.g., NMR, IR) to identify outliers. Cross-validate results with independent labs using standardized protocols .
Q. How can computational chemistry predict reaction pathways for this compound derivatives?
- Methodological Answer : Employ Gaussian or ORCA software for DFT calculations to model transition states and intermediate stability. Compare simulated NMR chemical shifts (e.g., via GIAO method) with experimental data to validate mechanistic hypotheses .
Contradiction & Uncertainty Management
Q. How should researchers address conflicting toxicity data for this compound?
- Methodological Answer : Conduct dose-response assays (e.g., MTT assays on cell lines) under standardized conditions (pH, exposure time). Compare results with structurally analogous compounds (e.g., 4-Bromophenylacetic acid) to contextualize discrepancies. Publish raw datasets with metadata to enable meta-analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
